molecular formula C9H11NO3 B2642086 Phenyl N-(2-hydroxyethyl)carbamate CAS No. 65935-01-5

Phenyl N-(2-hydroxyethyl)carbamate

Cat. No.: B2642086
CAS No.: 65935-01-5
M. Wt: 181.191
InChI Key: ZGXHYTYJUGGTMG-UHFFFAOYSA-N
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Description

Phenyl N-(2-hydroxyethyl)carbamate is an organic compound with the molecular formula C9H11NO3. It is a carbamate derivative, characterized by the presence of a phenyl group attached to a carbamate moiety, which is further linked to a 2-hydroxyethyl group. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.

Biochemical Analysis

Biochemical Properties

Phenyl N-(2-hydroxyethyl)carbamate plays a significant role in biochemical reactions, particularly as a protecting group for amines. It interacts with enzymes, proteins, and other biomolecules through its carbamate functional group. The compound can be installed and removed under relatively mild conditions, making it useful in peptide synthesis and other biochemical processes . The interactions of this compound with biomolecules are primarily through nucleophilic catalysis and general base catalysis mechanisms .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the stability and function of proteins within cells, leading to changes in cellular activities. The compound’s impact on cell signaling pathways can result in altered gene expression and metabolic flux, which can influence overall cellular function .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to enzymes and proteins, leading to enzyme inhibition or activation. These binding interactions can result in changes in gene expression and protein function. The carbamate group of this compound is particularly important in these interactions, as it can form stable complexes with biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo hydrolysis and other degradation processes, which can affect its activity and function in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects on cellular function, while higher doses can result in toxic or adverse effects. Threshold effects have been observed, where a certain dosage level is required to elicit a significant response. Toxicity studies have shown that high doses of this compound can lead to adverse effects on cellular and organ function .

Metabolic Pathways

This compound is involved in various metabolic pathways, including enzymatic hydrolysis and dealkylation reactions. The compound interacts with enzymes such as phenmedipham hydrolase, which catalyzes its hydrolysis into methyl N-hydroxyphenyl carbamate and other metabolites. These metabolic pathways are important for the compound’s degradation and elimination from the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound can be transported across cell membranes and distributed to different cellular compartments. Its localization and accumulation within cells can influence its activity and function .

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its effects on cellular function. The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. These localization patterns are important for understanding the compound’s activity and function within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenyl N-(2-hydroxyethyl)carbamate can be synthesized through several methods. One common approach involves the reaction of phenyl isocyanate with 2-aminoethanol. The reaction typically proceeds under mild conditions, often at room temperature, and yields the desired carbamate product .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of automated reactors to ensure consistent product quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions: Phenyl N-(2-hydroxyethyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Phenyl N-(2-hydroxyethyl)carbamate can be compared with other carbamate derivatives such as:

The uniqueness of this compound lies in its specific functional groups, which confer unique reactivity and a broad range of applications in various fields .

Properties

IUPAC Name

phenyl N-(2-hydroxyethyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c11-7-6-10-9(12)13-8-4-2-1-3-5-8/h1-5,11H,6-7H2,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGXHYTYJUGGTMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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